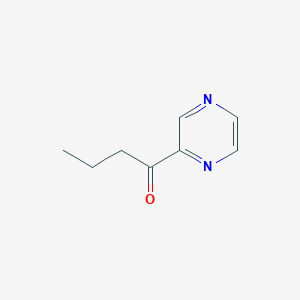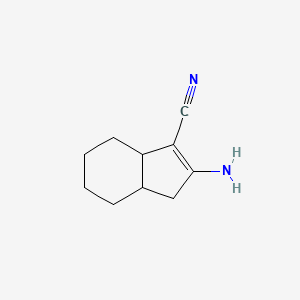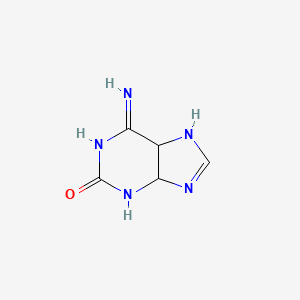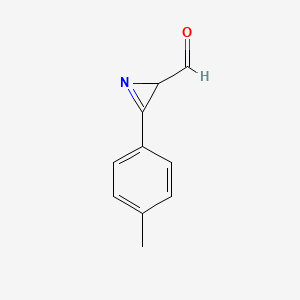![molecular formula C7H5F2NO B11921026 (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine typically involves the condensation of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under mildly acidic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
2,6-difluorobenzaldehyde+hydroxylamine hydrochloride→this compound
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pH adjustments. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
- (NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
- (NZ)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine
- (NZ)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine
Uniqueness:
- The presence of difluorophenyl moiety imparts unique electronic properties, making it more reactive in certain chemical reactions.
- The compound’s ability to form stable imine bonds distinguishes it from other similar compounds.
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- |
InChI Key |
PGWOZJHFLGQGDU-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=N\O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)





![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)




